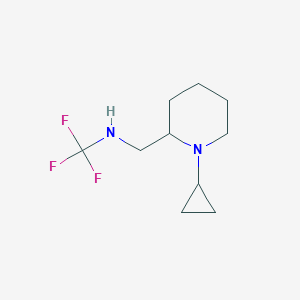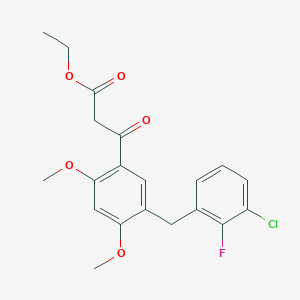![molecular formula C20H19F3N4O3 B13945362 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, a quinazolinone core, and an acetamide group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Acetamide Group: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用机制
The mechanism of action of 2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The quinazolinone core plays a crucial role in its pharmacological activity by interacting with key proteins involved in disease processes.
相似化合物的比较
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in its core structure and functional groups.
Vanillin acetate: Contains a methoxy group and an acetate group but lacks the quinazolinone core and multiple fluorine atoms.
Uniqueness
2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide is unique due to its combination of multiple fluorine atoms, a quinazolinone core, and an acetamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific applications.
属性
分子式 |
C20H19F3N4O3 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-N-[7-fluoro-2-[2-methoxyethyl(methyl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H19F3N4O3/c1-26(5-6-30-2)20-24-17-11-13(21)3-4-16(17)19(29)27(20)25-18(28)9-12-7-14(22)10-15(23)8-12/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,25,28) |
InChI 键 |
SMWLSLPHGZLJDY-UHFFFAOYSA-N |
规范 SMILES |
CN(CCOC)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


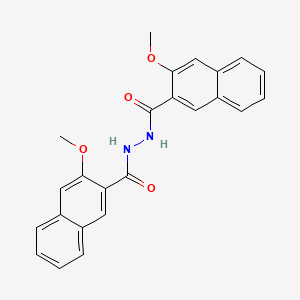
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)

![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
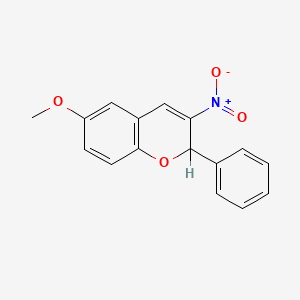
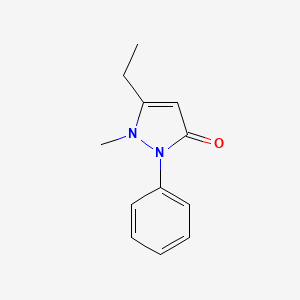
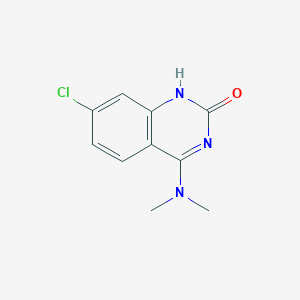


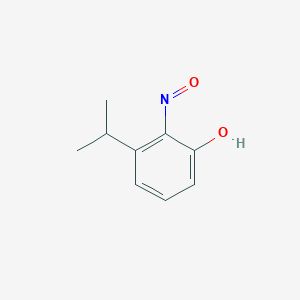
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-](/img/structure/B13945356.png)

